molecular formula C10H10ClNO B1333400 1-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 7661-33-8

1-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No. B1333400
CAS RN: 7661-33-8
M. Wt: 195.64 g/mol
InChI Key: NAIVIVMHCDWBEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(4-Chlorophenyl)-2-pyrrolidinone” is not clearly documented in the available resources .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-2-pyrrolidinone” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Chlorophenyl)-2-pyrrolidinone” are not clearly documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)-2-pyrrolidinone” are not clearly documented in the available resources .

Scientific Research Applications

Quantitative Analysis in Pharmaceutical Applications

1-(4-Chlorophenyl)-2-pyrrolidinone has been used in the quantification of impurities in pharmaceutical products. A specific application is in the analysis of baclofen powder and tablets, where it is present as an impurity. A high-pressure liquid chromatography method was developed for this purpose, which demonstrated accuracy and reproducibility (Gupta & Parasrampuria, 1988).

Synthesis of Pyrrolidine Derivatives

The compound has been utilized in the synthesis of various pyrrolidine derivatives. For example, it was used in synthesizing 1-(arylsulfonyl)pyrrolidines via an acid-catalyzed reaction with phenols, providing a method for creating pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Structural Studies and Crystallography

This chemical has been key in structural and crystallographic studies. It contributed to the understanding of the crystal structure of various compounds, such as cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, which was analyzed using single-crystal X-ray structure analysis (Bruderer, Arnold, & Oberhänsli, 1978).

Preparation of Adducts for Agrochemicals and Medicinal Compounds

It's also used in reactions to prepare adducts beneficial for agrochemicals or medicinal compounds. For instance, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide resulted in the formation of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of these types of compounds (Ghelfi et al., 2003).

In Organic Synthesis and Crystallography

The compound is instrumental in organic synthesis and crystallography. For example, one-pot synthesis of various enaminones using this compound was achieved, which are important in chemical research. Their structures were also analyzed using single crystal X-ray diffraction techniques (Barakat et al., 2020).

Polyimide Precursors

It plays a role in the study of polyimide precursors, where it has been used incomplexes with diphenylcarbamido-dicarboxybenzene for studying decomplexation and imidization processes. This research provides insights into the mechanisms of imidization and the influence of solvents on this process, which is crucial for developing advanced polymeric materials (Brekner & Feger, 1987).

Crystal Structure Analysis

1-(4-Chlorophenyl)-2-pyrrolidinone is also used in crystal structure analysis. For instance, the title compound, 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate, was analyzed, revealing the conformation of the pyridine ring and the orientation of the chlorophenyl groups. This kind of structural analysis is pivotal in understanding the molecular architecture of new compounds (Vimalraj & Pandiarajan, 2010).

Development of High-Performance Materials

Research involving 1-(4-Chlorophenyl)-2-pyrrolidinone contributes significantly to the development of materials with high thermal stability and unique optical properties. For example, new polyimides were synthesized using this compound, displaying high glass transition temperatures and excellent thermal stability. Such materials are highly sought after in various industrial applications, including electronics and aerospace (Wang et al., 2008).

Innovative Synthesis Approaches

The compound is utilized in innovative synthesis approaches for new compounds with potential applications in various fields. An example is the synthesis of a penta-substituted pyrrole derivative through a one-pot reaction. This method demonstrates the versatility of 1-(4-Chlorophenyl)-2-pyrrolidinone in facilitating efficient and novel synthetic routes (Louroubi et al., 2019).

Contributions to Polymer Science

In polymer science, the compound has been used as an electron-pair donor in carbocationic polymerization, enabling the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes. This represents a significant advancement in the field of polymer chemistry, offering new pathways for creating specialized polymers (Pratap & Heller, 1992).

Safety And Hazards

The safety data sheet for a related compound, “®-1-(4-Chlorophenyl)ethylamine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study and application of “1-(4-Chlorophenyl)-2-pyrrolidinone” are not clearly documented in the available resources .

properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIVIVMHCDWBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369213
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-pyrrolidinone

CAS RN

7661-33-8
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7661-33-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Tumosienė, A Peleckis, I Jonuškienė… - Monatshefte für Chemie …, 2018 - Springer
Benzimidazole derivatives are potential candidates for drug development. They are efficiently synthesized and possess various biological properties including antibacterial activity. A …
Number of citations: 30 link.springer.com

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